3-iodo-1,5-dimethyl-1H-pyrazole
Overview
Description
3-Iodo-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the third position. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 3-iodo-1,5-dimethyl-1h-pyrazole, have a broad range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrazoles are key components to functional molecules that are used in a variety of everyday applications .
Pharmacokinetics
It is known that pyrazoles are highly soluble in water and other polar solvents , which could potentially influence their pharmacokinetic properties.
Result of Action
It is known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Action Environment
It is known that the associations between pyrazole molecules depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves .
Biochemical Analysis
Biochemical Properties
3-iodo-1,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as kinases and phosphatases, influencing their activity through binding interactions. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with regulatory proteins, influencing their ability to modulate gene expression. The binding of this compound to these biomolecules can lead to conformational changes, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Studies have shown that prolonged exposure to light and air can lead to the degradation of this compound, reducing its efficacy in biochemical assays. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and proliferation after extended exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Careful dosage optimization is crucial for achieving desired outcomes in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. By modulating these pathways, this compound can alter metabolite levels and overall cellular energy balance. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, affecting gene expression and chromatin structure. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole typically involves the iodination of 1,5-dimethyl-1H-pyrazole. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions, forming corresponding oxides, or reduction reactions, leading to deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include 3-azido-1,5-dimethyl-1H-pyrazole and 3-thiocyanato-1,5-dimethyl-1H-pyrazole.
Oxidation and Reduction: Products include this compound oxides and 1,5-dimethyl-1H-pyrazole.
Scientific Research Applications
3-Iodo-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
3-Iodo-1H-pyrazole: Similar structure but without the methyl groups, affecting its steric and electronic properties.
1,5-Dimethyl-1H-pyrazole: Similar to 3-iodo-1,5-dimethyl-1H-pyrazole but without the iodine substituent.
Uniqueness: this compound is unique due to the presence of both iodine and methyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methyl groups influence its steric properties and solubility .
Properties
IUPAC Name |
3-iodo-1,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGYBABURKWGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-38-9 | |
Record name | 3-iodo-1,5-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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